2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide
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Overview
Description
C562-1101 is a novel potent inhibitor of botulinum neurotoxin serotype E (BoNT/E).
Scientific Research Applications
Synthesis and Properties
A compound closely related to the requested molecule, 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, has been synthesized and its properties were explored. This synthesis involved a reaction yielding significant yields and the structure was assigned using NMR and IR spectroscopy, further confirmed by X-ray diffraction. This research highlights the compound's potential in material science and chemistry due to its unique structural properties (Nikonov et al., 2021).
Antimicrobial and Antifungal Potential
Research on similar compounds, such as 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, has shown promising antibacterial and antifungal properties. For instance, one specific derivative exhibited notable antimicrobial potential with low hemolytic activity, suggesting its use in developing new antibacterial and antifungal agents (Abbasi et al., 2020).
Enzyme Inhibitory Activities
A study on 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings open avenues in biochemistry and pharmacology for developing potential enzyme inhibitors (Abbasi et al., 2019).
properties
CAS RN |
1094693-07-8 |
---|---|
Molecular Formula |
C22H27N3O5S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methyl-2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]pentanamide |
InChI |
InChI=1S/C22H27N3O5S/c1-13(2)11-18(21(26)23-17-8-6-7-14(3)15(17)4)24-31(28,29)16-9-10-19-20(12-16)30-22(27)25(19)5/h6-10,12-13,18,24H,11H2,1-5H3,(H,23,26) |
InChI Key |
QVDUMVAPWXJBBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C562-1101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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